Cas no 92586-35-1 (AZT triphosphate)

AZT triphosphate (3'-azido-3'-deoxythymidine triphosphate) is a nucleoside analog triphosphate that serves as a chain-terminating substrate for DNA polymerases, particularly reverse transcriptase. Its primary application lies in inhibiting viral replication, making it a critical component in HIV research and antiviral studies. The incorporation of AZT triphosphate into nascent DNA strands results in premature chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral DNA synthesis. This compound is widely utilized in enzymatic assays, mechanistic studies of polymerase inhibition, and as a reference standard in virology and molecular biology research. Its stability and specificity under physiological conditions enhance its utility in both in vitro and cell-based systems.
AZT triphosphate structure
AZT triphosphate structure
Product Name:AZT triphosphate
CAS No:92586-35-1
MF:C10H16N5O13P3
MW:507.181024551392
CID:803780
PubChem ID:72187
Update Time:2025-06-07

AZT triphosphate Chemical and Physical Properties

Names and Identifiers

    • Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
    • 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE
    • 3'-Azido-3'-deoxythymidine-5'-triphosphate
    • AZT triphosphate
    • 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)
    • 3′-Azido-3′-deoxythymidine 5′-triphosphate
    • 3′-Azido-3′-deoxythymidine triphosphate
    • 3′-Azidothymidine triphosphate
    • Azidothymidine triphosphate
    • AZTTP
    • Zidovudine 5′-triphosphate
    • Zidovudine triphosphate
    • 6RGF96R053
    • Threo-azt-TP
    • SCHEMBL19808965
    • 3'-azido-3'-deoxythymidine triphosphate
    • Combivir
    • Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
    • DA-50915
    • BDBM50370476
    • ZDV-TP
    • N3dTTP
    • 3'-N3-dTTP
    • 3'-Deoxy-3'-azidothymidine triphosphate
    • [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • AZT-triphospate
    • CHEMBL193952
    • Zidovudine-triphosphate (AZT-TP)
    • 3'-Azido-dTTP
    • Dttp(3'N3)
    • 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate
    • 92586-35-1
    • HY-116364
    • 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate
    • Azidothymidine-5'-triphosphate
    • DTXSID80239053
    • 106060-92-8
    • NSC742231
    • Azt-TP
    • CS-0065212
    • AZddTTP
    • UNII-6RGF96R053
    • DTXCID00161544
    • 3'-Azidothymidine triphosphate
    • [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
    • Q27265380
    • Erythro-azt-TP
    • GLWHPRRGGYLLRV-XLPZGREQSA-N
    • 3'-Deoxy-3'-Azidothymidine-5'-triphosphate
    • 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate
    • Zidovudine 5'-triphosphate
    • Zidovudine-5'-triphosphate
    • Inchi: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
    • InChI Key: GLWHPRRGGYLLRV-XLPZGREQSA-N
    • SMILES: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1

Computed Properties

  • Exact Mass: 506.996
  • Monoisotopic Mass: 506.996
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 973
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _3.2
  • Topological Polar Surface Area: 233A^2

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 303.09000
  • LogP: -0.39254

AZT triphosphate Pricemore >>

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AZT triphosphate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  3 h, 25 °C
1.2 Reagents: Methanol ;  4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine ,  1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ;  25 °C; 24 h, 25 °C
Reference
Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release
Vinogradov, Serguei V.; Kohli, Ekta; Zeman, Arin D., Molecular Pharmaceutics, 2005, 2(6), 449-461

Production Method 2

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
Reference
3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Reference
Synthesis and application of modified nucleosides or nucleotides
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Carriers for liquid membrane transport of nucleotide 5'-triphosphates
Li, Tingyu; Diederich, Francois, Journal of Organic Chemistry, 1992, 57(12), 3449-54

Production Method 5

Reaction Conditions
Reference
New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase.
Ma, Qi Feng; Bathurst, Ian C.; Barr, Philip J.; Kenyon, George L., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41

Production Method 6

Reaction Conditions
Reference
Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase
Harrington, Joan A.; Miller, Wayne H.; Spector, Thomas, Biochemical Pharmacology, 1987, 36(21), 3757-61

Production Method 7

Reaction Conditions
Reference
Therapeutic nucleosides
, European Patent Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium phosphate
Reference
One-pot synthesis of nucleotides in water medium
Depaix, Anais; Peyrottes, Suzanne; Roy, Beatrice, Phosphorus, 2019, 194(4-6), 335-336

Production Method 9

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Tributylammonium pyrophosphate Solvents: Dimethylformamide
Reference
3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide
Saneyoshi, Mineo; Fujii, Takeshi; Kawaguchi, Takeo; Sawai, Kazuhiko; Kimura, Shigeru, Nucleic Acid Chem., 1991, 4, 67-72

Production Method 10

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
Reference
3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide
Saneyoshi, Mineo; Fujii, Takeshi; Kawaguchi, Takeo; Sawai, Kzuhiko; Kimura, Shigeru, Nucleic Acid Chem., 1991, 4, 67-72

Production Method 11

Reaction Conditions
1.1 Reagents: 1H-Tetrazole ,  P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran ,  Decane ;  1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  25 min, rt
Reference
Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: 1H-Tetrazole ,  2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ;  28 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ;  1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane ,  Water ;  15 min, rt
Reference
Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides
Ahmadibeni, Yousef; Parang, Keykavous, Organic Letters, 2005, 7(25), 5589-5592

Production Method 13

Reaction Conditions
1.1 Reagents: 5′-ATP ,  2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) ,  Magnesium chloride Solvents: Water ;  5 d, pH 6.8, 37 °C
Reference
Treatment of human viral infections
, United States, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Imidazole ,  2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile ,  Water ;  30 min, 40 °C
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ;  17 h, 40 °C
Reference
One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium
Depaix, Anais; Peyrottes, Suzanne; Roy, Beatrice, European Journal of Organic Chemistry, 2017, 2017(2), 241-245

Production Method 15

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ;  30 min, 0 °C
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ;  20 min, 0 °C
1.3 Reagents: Tributylamine ;  2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ;  pH 8, 0 °C
Reference
Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase
Liu, Xianjun; Xie, Wei; Huang, Raven H., Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777

Production Method 16

Reaction Conditions
Reference
Inhibition of DNA polymerase η by oxetanocin derivatives
Izuta, Shunji, Nucleic Acids Symposium Series, 2006, (50), 269-270

Production Method 17

Reaction Conditions
Reference
2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate
Arzumanov, Andrey A.; Semizarov, Dmitry G.; Victorova, Lyubov S.; Dyatkina, Natalia B.; Krayevsky, Alexander A., Collection of Czechoslovak Chemical Communications, 1996, 61,

Production Method 18

Reaction Conditions
Reference
α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity
Balzarini, Jan; Herdewijn, Piet; Pauwels, Rudi; Broder, Samuel; De Clercq, Erik, Biochemical Pharmacology, 1988, 37(12), 2395-403

Production Method 19

Reaction Conditions
Reference
Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates
Zaitseva, V. E.; Dyatkina, N. B.; Kraevskii, A. A.; Skaptsova, N. V.; Turina, O. V.; et al, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80

AZT triphosphate Raw materials

AZT triphosphate Preparation Products

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Additional information on AZT triphosphate

Introduction to AZT Triphosphate (CAS No. 92586-35-1)

AZT triphosphate, chemically known as azidothymidine triphosphate, is a critical compound in the field of antiviral therapy, particularly in the treatment of human immunodeficiency virus (HIV). With a CAS number of 92586-35-1, this nucleotide analog plays a pivotal role in the pharmacological arsenal against HIV by inhibiting viral replication. The compound's structure and mechanism of action have been extensively studied, leading to significant advancements in antiretroviral therapy.

The chemical formula of AZT triphosphate is C14H15N5F3PT3O14, reflecting its complex nucleotide structure. This structure is derived from thymidine, with modifications that enhance its antiviral properties. The triphosphate moiety is essential for its function, as it allows the compound to be incorporated into newly synthesized viral DNA, thereby terminating further viral replication.

The development of AZT triphosphate has been a cornerstone in the history of HIV treatment. Initially introduced in the late 1980s, it was the first approved drug for HIV therapy and marked a significant breakthrough in managing the disease. Since then, numerous studies have been conducted to optimize its use and understand its pharmacokinetics and potential side effects.

Recent research has focused on improving the efficacy and reducing the toxicity of AZT triphosphate. One area of innovation has been the development of combination therapies that include AZT triphosphate alongside other antiretroviral drugs. These combination therapies, often referred to as highly active antiretroviral therapy (HAART), have dramatically improved patient outcomes by reducing viral load and increasing immune function.

The mechanism of action of AZT triphosphate involves its incorporation into viral DNA by the enzyme reverse transcriptase, which is essential for HIV replication. Once incorporated, it acts as a chain terminator, preventing further DNA synthesis. This mechanism has made AZT triphosphate a cornerstone of antiretroviral therapy, particularly when used in combination with other drugs that target different stages of the viral life cycle.

Advances in pharmacogenomics have also contributed to optimizing the use of AZT triphosphate. Genetic variations in patients can influence how they metabolize and respond to the drug, leading to differences in efficacy and side effect profiles. By understanding these genetic factors, clinicians can tailor treatment regimens to individual patients, improving outcomes and reducing the risk of drug resistance.

The synthesis of AZT triphosphate involves complex chemical processes that require precise control over reaction conditions and reagent selection. Industrial production typically involves multi-step organic synthesis followed by purification steps to ensure high purity and yield. Recent advancements in synthetic methodologies have improved the efficiency and scalability of production, making AZT triphosphate more accessible for global use.

Ongoing research continues to explore new applications and formulations of AZT triphosphate beyond HIV treatment. Studies are investigating its potential use in other viral infections and even in cancer therapy due to its ability to interfere with DNA synthesis. These explorations highlight the versatility of nucleotide analogs like AZT triphosphate and their potential impact on multiple therapeutic areas.

The safety profile of AZT triphosphate is well-documented, but like all medications, it does have potential side effects. Common side effects include bone marrow suppression, gastrointestinal issues, and neurological symptoms. However, with proper monitoring and management, these side effects can often be mitigated effectively.

In conclusion, AZT triphosphate (CAS No. 92586-35-1) is a vital component in modern antiviral therapy, particularly for HIV infection. Its development has been instrumental in improving patient outcomes and managing this challenging disease. Continued research into its mechanisms of action, pharmacokinetics, and potential new applications will further enhance its therapeutic value.

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